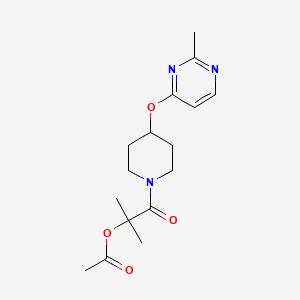

![molecular formula C20H15N3O3 B2502592 2-(3-(1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)-4H-chromen-4-one CAS No. 1334373-53-3](/img/structure/B2502592.png)

2-(3-(1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)-4H-chromen-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-(3-(1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)-4H-chromen-4-one" is a complex molecule that appears to be a derivative of chromenone and benzimidazole. Chromenones are known for their biological activities, and benzimidazoles are recognized for their therapeutic properties. The combination of these two moieties could potentially lead to a compound with interesting and valuable biological activities.

Synthesis Analysis

The synthesis of related compounds has been explored in various studies. For instance, the synthesis of 11H-indeno[1',2':4,5]imidazo[1,2-a]pyridin-11-one and 6H-chromeno[4',3':4,5]imidazo[1,2-a]pyridin-6-one was achieved through palladium-catalyzed cascade reactions involving CO insertion and C-H bond activation . Although the exact synthesis of the compound is not detailed, similar synthetic strategies involving palladium-catalyzed reactions could potentially be applied.

Molecular Structure Analysis

The molecular structure of related chromen-2-one derivatives has been established using spectroscopic techniques such as 1H and 13C NMR spectroscopy . These techniques are crucial for confirming the structure of such complex molecules. The presence of the benzimidazole moiety would likely contribute to the molecule's overall electronic distribution and potentially affect its binding interactions with biological targets.

Chemical Reactions Analysis

The reactivity of azetidine-containing compounds has been explored, with silylmethyl-substituted azetidine undergoing efficient reactions with nitriles and carbonyl substrates to generate various heterocyclic products . The azetidine moiety in the compound of interest could similarly engage in chemical reactions that might be useful in further synthetic modifications or biological interactions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound "this compound" are not directly reported, related compounds have been synthesized and characterized using techniques like FTIR, 1H NMR, 13C NMR, and LC-MS . These compounds have shown good inhibition efficacy against various microbial strains, suggesting that the compound may also possess similar properties. The presence of the benzimidazole and chromenone moieties could imply a potential for antimicrobial activity, and the azetidine ring might influence the compound's stability and reactivity.

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

- The synthesis of novel compounds from hydrazonoyl bromides leading to derivatives with potential applications in material science and as intermediates for further chemical modifications. This involves reactions that yield compounds such as 2-(5-imino-4-aryl-4,5-dihydro-[1,3,4]-thiadiazole-2-(carbonyl)benzo[f]chromen-2-one, showcasing the versatility of chromen-based structures in synthetic chemistry (Abdelhamid & Abdelaziz, 2007).

Potential Antitumor and Antioxidant Agents

- Exploration of new fused and binary 1,3,4‐Thiadiazoles as potential antitumor and antioxidant agents, highlighting the medicinal chemistry applications of these compounds (Hamama et al., 2013).

Nonlinear Optical Properties

- Investigation into the nonlinear optical properties of triazacyclopentafluorene-coumarin derivatives, where strategic incorporation of certain groups at the 3-position of coumarin molecules results in dyes with excellent nonlinear optical properties. This is indicative of their potential for applications in optical switching, waveguides, and other low-power optical applications (García et al., 2016).

Biological Activities

- Synthesis and characterization of 3-[3-(1H-benzimidazol-2-ylsulfanyl)-3-phenyl propanoyl]-2H-chromen-2-one derivatives as potential biological agents. These compounds have shown good inhibition efficacy against various microbial strains and have been tested for antioxidant and DNA cleavage studies, illustrating the potential for drug development and biological research (Nagaraja et al., 2020).

Antimicrobial Activity

- Research into the antimicrobial activity of 4-(4-Acetylphenyl)-3-Hydroxy-2H-Chromen-2-One derivatives, which indicated promising results for further investigation into these compounds as antimicrobial agents (Rusnak et al., 2019).

Cytotoxicity Evaluation

- Microwave-assisted synthesis and cytotoxicity evaluation of novel pyrazole containing derivatives, highlighting the role of these compounds as potent anticancer agents against tumor cell lines, potentially more effective than standard treatments (Hafez, 2017).

Wirkmechanismus

Mode of action

The mode of action would depend on the specific target of the compound. Benzimidazole derivatives are known to interact with their targets in various ways, often by binding to an active site and modulating the target’s activity .

Biochemical pathways

Without specific information about the compound’s targets, it’s difficult to say which biochemical pathways it might affect. Benzimidazole derivatives are known to influence a wide range of pathways due to their broad spectrum of activity .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Benzimidazole derivatives are generally well absorbed and can be metabolized by the body . .

Result of action

The molecular and cellular effects of the compound would depend on its specific mode of action and the biochemical pathways it affects. Benzimidazole derivatives can have various effects, such as anti-inflammatory, antitumor, antidiabetic, and antimicrobial activities .

Eigenschaften

IUPAC Name |

2-[3-(1H-benzimidazol-2-yl)azetidine-1-carbonyl]chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O3/c24-16-9-18(26-17-8-4-1-5-13(16)17)20(25)23-10-12(11-23)19-21-14-6-2-3-7-15(14)22-19/h1-9,12H,10-11H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDJSXLIVQVVOLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC(=O)C3=CC=CC=C3O2)C4=NC5=CC=CC=C5N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

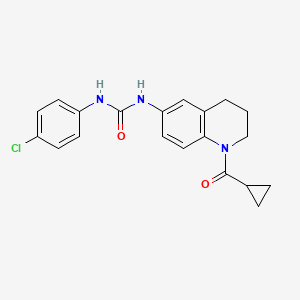

![4-Chlorobenzyl {6-[4-(3-chlorophenyl)piperazino]-2-phenyl-4-pyrimidinyl}methyl sulfide](/img/structure/B2502514.png)

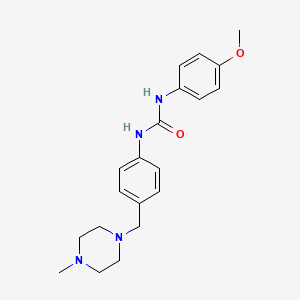

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2502523.png)

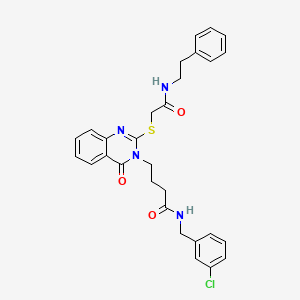

![6-Ethoxy-3-(4-ethoxyphenyl)sulfonyl-1-[(3-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2502524.png)

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-2-(oxolan-2-yl)piperidine-4-carboxylic acid](/img/structure/B2502527.png)

![Tert-butyl spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,3'-cyclobutane]-1'-carboxylate](/img/structure/B2502528.png)

![Methyl 2-{[2-(methoxycarbonyl)phenyl]amino}benzoate](/img/structure/B2502530.png)